![molecular formula C17H18N2O2S2 B2833862 3-(2-methoxyethyl)-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326840-75-8](/img/structure/B2833862.png)

3-(2-methoxyethyl)-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

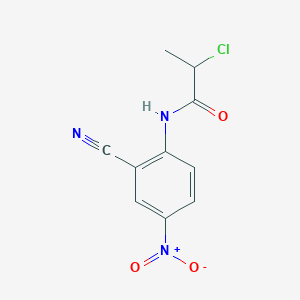

3-(2-methoxyethyl)-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is a thieno[3,2-d]pyrimidine derivative that has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Fluorescence and Computational Analysis

Thienopyrimidinone derivatives have been synthesized and evaluated for their solid-state fluorescence properties. Among these derivatives, certain compounds have shown strong solid-state fluorescence, which could be useful in the development of new fluorescent materials for bioimaging or sensing applications. The fluorescence properties were quantitatively analyzed using ab initio quantum-chemical calculations, providing a foundation for the rational design of fluorescent materials based on thienopyrimidinone structures (Yokota et al., 2012).

Antitumor Activity

Thieno[3,2-d]pyrimidine derivatives have also been synthesized and assessed for their antitumor activity. Novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives exhibited potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. These findings suggest the potential of thienopyrimidinone derivatives as lead compounds for the development of new anticancer therapies (Hafez & El-Gazzar, 2017).

Corrosion Inhibition

New pyridopyrimidinone derivatives have shown efficacy as corrosion inhibitors for carbon steel in acidic media. These compounds act as mixed-type inhibitors, offering protection through adsorption following Langmuir adsorption isotherm. The link between their structure and corrosion inhibition efficiency provides valuable insights for designing effective corrosion inhibitors for industrial applications (Abdallah et al., 2018).

Cytostatic and Antiviral Activities

Thieno-fused 7-deazapurine ribonucleosides, derived from thienopyrimidinone derivatives, have been synthesized and exhibited low micromolar to submicromolar in vitro cytostatic activities against a broad panel of cancer and leukemia cell lines. Some derivatives also showed antiviral activity against HCV, highlighting their potential as multifunctional therapeutic agents (Tichy et al., 2017).

Biological Activities and Catalysis

Thienopyrimidinone derivatives have been synthesized and tested for a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. The synthesis methods adopted aim to produce these derivatives in excellent yields, offering a promising approach for the development of new drugs with diverse therapeutic applications (Bassyouni & Fathalla, 2013).

Propiedades

IUPAC Name |

3-(2-methoxyethyl)-2-[(4-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S2/c1-12-3-5-13(6-4-12)11-23-17-18-14-7-10-22-15(14)16(20)19(17)8-9-21-2/h3-7,10H,8-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSXJDPZVQFAJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CCOC)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methoxyethyl)-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,8-Dioxa-11-azaspiro[5.6]dodecan-11-yl)prop-2-en-1-one](/img/structure/B2833779.png)

![2,4-difluoro-N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]benzenecarboxamide](/img/structure/B2833780.png)

![1-(2,6-Difluorophenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2833788.png)

![2-[3-[(2-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2833789.png)

![2-ethoxy-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2833790.png)

![5-[(2S,3R)-3-aminooxolan-2-yl]-1,2-dihydropyridin-2-one hydrochloride](/img/structure/B2833798.png)

![3-chloro-2-{2-[(4-chlorobenzyl)sulfanyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2833802.png)